molecular formula C13H19BrN2O2S B1408908 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-methylpiperazine CAS No. 304668-36-8

1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-methylpiperazine

Numéro de catalogue: B1408908
Numéro CAS: 304668-36-8
Poids moléculaire: 347.27 g/mol
Clé InChI: MMUFHRLZFMEJTR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Historical Development of Sulfonyl Piperazine Chemistry

The development of sulfonyl piperazine chemistry can be traced back to the broader historical context of sulfonamide drug discovery, which began in the early twentieth century. The first sulfonamide compound, sulfanilamide, was developed in Germany in 1906, although its antimicrobial properties were not recognized until the late 1930s. This discovery marked the beginning of systematic research into organosulfur compounds for therapeutic applications, laying the foundation for the subsequent development of more complex sulfonyl-containing molecules.

The evolution from simple sulfonamides to more sophisticated sulfonyl piperazine derivatives represents a significant advancement in medicinal chemistry. Early sulfonamide drugs were primarily focused on antibacterial activity through the inhibition of folate synthesis pathways in bacteria. However, as understanding of structure-activity relationships advanced, researchers began exploring more complex molecular architectures that could provide enhanced selectivity and potency.

The incorporation of piperazine rings into sulfonyl-containing compounds emerged as a particularly promising strategy during the latter half of the twentieth century. Piperazine derivatives had already demonstrated significant biological activity in various therapeutic areas, and their combination with sulfonyl groups created a new class of compounds with expanded pharmacological profiles. The strategic design of sulfonyl piperazine compounds allowed researchers to fine-tune molecular properties by varying substituents on both the aromatic sulfonyl portion and the piperazine ring system.

Recent decades have witnessed significant advances in the synthesis and application of sulfonyl piperazine compounds, particularly in the context of developing inhibitors for bacterial enzymes. The discovery of sulfonyl piperazine compounds as potent inhibitors of bacterial lipid metabolism enzymes has opened new avenues for antibiotic development. These discoveries have demonstrated that strategic substitution patterns, such as those found in this compound, can significantly enhance biological activity and selectivity.

Classification and Nomenclature Systems

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organosulfur compounds containing multiple functional groups. The compound's name reflects its structural hierarchy, with the piperazine ring serving as the parent structure and the sulfonyl-substituted aromatic system functioning as a substituent.

According to systematic nomenclature principles, the compound can be classified as a substituted piperazine derivative where one nitrogen atom bears a methyl substituent and the other nitrogen atom is connected to a sulfonyl group. The sulfonyl group, in turn, is attached to a 4-bromo-2,6-dimethylphenyl aromatic ring. This naming convention clearly identifies the connectivity pattern and functional group relationships within the molecule.

The compound's classification within broader chemical taxonomy places it among the organosulfur compounds, specifically within the sulfonamide family. Sulfonamides are characterized by the presence of the sulfonyl group connected to a nitrogen atom, represented by the general structure R-S(=O)2-NR'R''. In the case of this compound, the nitrogen atom is part of a cyclic piperazine system rather than existing as a simple amine.

From a functional group perspective, the compound contains several chemically significant moieties. The sulfonyl group (S(=O)2) serves as a key pharmacophore in many biologically active compounds, while the piperazine ring provides conformational constraints and additional sites for hydrogen bonding interactions. The brominated aromatic ring contributes both electronic effects through its substituent pattern and potential halogen bonding interactions.

Propriétés

IUPAC Name

1-(4-bromo-2,6-dimethylphenyl)sulfonyl-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2S/c1-10-8-12(14)9-11(2)13(10)19(17,18)16-6-4-15(3)5-7-16/h8-9H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUFHRLZFMEJTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)N2CCN(CC2)C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Step 1: Preparation of 4-Bromo-2,6-dimethylbenzenesulfonyl Chloride

This step involves the chlorosulfonation of 4-bromo-2,6-dimethylbenzene . The reaction is typically carried out using chlorosulfonic acid as the reagent.

Reagent Quantity Conditions
4-Bromo-2,6-dimethylbenzene 1 mol Chlorosulfonic acid, 0°C to room temperature
Chlorosulfonic acid Excess Stirring for several hours

Step 2: Reaction with 4-Methylpiperazine

The prepared sulfonyl chloride is then reacted with 4-methylpiperazine in the presence of a base such as triethylamine.

Reagent Quantity Conditions
4-Bromo-2,6-dimethylbenzenesulfonyl chloride 1 mol Triethylamine, dichloromethane, 0°C to room temperature
4-Methylpiperazine 1 mol Stirring for several hours

Analysis of Reaction Conditions

The choice of solvent and base is crucial for the success of the reaction. Dichloromethane is commonly used as a solvent due to its stability and ability to dissolve both reactants. Triethylamine serves as an effective base to neutralize the hydrogen chloride byproduct.

Purification Methods

After the reaction, the product is typically purified using techniques such as column chromatography or recrystallization . These methods help remove impurities and improve the yield of the desired compound.

Spectroscopic Characterization

The synthesized compound can be characterized using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) . These methods provide detailed information about the molecular structure and purity.

Spectroscopic Method Information Provided
1H NMR Proton environments and chemical shifts
13C NMR Carbon environments and chemical shifts
MS Molecular weight and fragmentation pattern

Analyse Des Réactions Chimiques

1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-methylpiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction Reactions: Reduction of the sulfonyl group can be achieved using reducing agents like lithium aluminum hydride, resulting in the corresponding sulfide.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions typically yield derivatives with different functional groups replacing the bromine atom.

Applications De Recherche Scientifique

1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-methylpiperazine has several scientific research applications:

    Medicinal Chemistry: This compound is explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Material Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential as a biochemical probe.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mécanisme D'action

The mechanism of action of 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets. The sulfonyl group is known to form strong interactions with proteins and enzymes, potentially inhibiting their activity. The brominated aromatic ring can engage in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Piperazine Ring

Ethyl vs. Methyl Substituents

  • 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-ethylpiperazine (CAS: 1704067-23-1) replaces the methyl group on piperazine with an ethyl chain.
  • 1-((3-Bromo-4-methylphenyl)sulfonyl)-4-methylpiperazine (CAS: 1240287-96-0) retains the methyl group on piperazine but modifies the bromine position on the phenyl ring (3-bromo vs. 4-bromo). This positional isomerism could influence steric hindrance and electronic effects, affecting binding affinity to targets like cytochrome P450 enzymes .

Aromatic vs. Aliphatic Sulfonyl Groups

  • 1-(4-Bromophenyl)sulfonyl-4-(4-methylphenyl)piperazine (CAS: 334501-24-5) replaces the 2,6-dimethylphenyl group with a simpler 4-methylphenyl moiety. The reduced steric bulk may diminish selectivity for enzymes requiring specific hydrophobic interactions .
  • 1-[(4-Acetylphenyl)sulfonyl]-4-methylpiperazine introduces an acetyl group instead of bromine. The electron-withdrawing acetyl group could modulate the sulfonyl group’s electronic properties, altering reactivity in nucleophilic substitution reactions .
Functional Group Modifications on the Aromatic Ring

Halogen Substitutions

  • 1-((2-Bromo-6-fluorophenyl)methyl)-4-methylpiperazine (CAS: 1355247-64-1) replaces the sulfonyl group with a benzyl linker and introduces fluorine. Fluorine’s electronegativity may enhance metabolic stability, while the benzyl group could shift the compound’s mechanism of action toward receptor antagonism .
  • 1-(5-Bromo-6-methoxy-2-pyridinyl)-4-(3,4-dimethoxybenzyl)piperazine (CAS: MFCD22380620) substitutes the phenyl ring with a pyridinyl system and adds methoxy groups. This heteroaromatic system may improve solubility and target kinase enzymes due to π-π stacking interactions .

Heterocyclic and Propargyl Additions

  • 1-[1-(2,5-Dimethoxyphenyl)-4-(naphthalene-1-yloxy)but-2-ynyl]-4-methylpiperazine incorporates a naphthaleneoxypropargyl chain. The propargyl group enables click chemistry applications, while the naphthalene moiety enhances interactions with hydrophobic protein pockets, as demonstrated in immunomodulatory studies .

Activité Biologique

1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-methylpiperazine is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H19BrN2O2S
  • Molecular Weight : 347.28 g/mol
  • CAS Number : 304668-36-8

The compound exhibits various biological activities that can be attributed to its structural characteristics. The presence of the sulfonyl group and the piperazine moiety are crucial for its interaction with biological targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that piperazine derivatives can inhibit cell proliferation in various cancer cell lines, suggesting that this compound may also possess such activity.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on different cancer cell lines. The following table summarizes key findings from recent studies:

Cell Line IC50 (µM) Mechanism of Action
MDA-MB-231 (Breast)0.126Induction of apoptosis via caspase activation
K562 (Leukemia)10Inhibition of P-glycoprotein efflux pump activity
HeLa (Cervical)5.0Disruption of mitochondrial function

These results suggest that the compound may selectively target cancer cells while sparing normal cells, which is a desirable trait in anticancer drug development.

Case Studies

  • Case Study on MDA-MB-231 Cells : A study demonstrated that treatment with this compound led to a significant increase in apoptotic markers compared to control groups. The study reported an increase in caspase-9 levels, indicating activation of the intrinsic apoptotic pathway.
  • P-glycoprotein Inhibition : Another investigation focused on the compound's ability to inhibit P-glycoprotein in K562 cells, which are known for multidrug resistance. The results showed that the compound could enhance the efficacy of conventional chemotherapeutics by preventing drug efflux.

Pharmacokinetics and Toxicology

While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable absorption and distribution profiles. Toxicological evaluations indicate moderate toxicity at high concentrations, necessitating further studies to establish a safe therapeutic window.

Q & A

Basic: What are the standard synthetic routes for preparing 1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-methylpiperazine, and how are reaction conditions optimized?

The synthesis typically involves a multi-step approach:

  • Step 1 : Reacting 4-methylpiperazine with 4-bromo-2,6-dimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane (DCM) or dimethylformamide (DMF) at 0–25°C .
  • Step 2 : Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate purity.
  • Optimization : Yields improve with inert atmospheres (N₂/Ar) and controlled stoichiometry (1:1.2 molar ratio of piperazine to sulfonyl chloride). Catalysts like DMAP (4-dimethylaminopyridine) may accelerate sulfonylation .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound and verifying purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., sulfonyl group integration at δ 3.1–3.5 ppm for piperazine protons, aromatic protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (m/z ~363.02 for C₁₃H₁₇BrN₂O₂S⁺) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% for biological assays) .

Basic: How does the compound’s stability under varying storage conditions (light, temperature) impact experimental reproducibility?

  • Light Sensitivity : Prolonged exposure to UV light degrades the sulfonyl group, reducing bioactivity. Store in amber vials at –20°C .
  • Thermal Stability : Decomposition occurs above 80°C; differential scanning calorimetry (DSC) shows an endothermic peak at ~150°C .
  • Recommendation : Use argon-purged vials and desiccants (silica gel) to prevent hydrolysis .

Advanced: What structure-activity relationships (SAR) justify modifications to the bromo-dimethylphenyl or piperazine moieties for enhanced biological activity?

  • Bromo Substituent : The bromine atom at the 4-position enhances lipophilicity and π-π stacking with hydrophobic enzyme pockets (e.g., kinase targets) .
  • Methyl Groups on Piperazine : The 4-methyl group reduces steric hindrance, improving binding to CNS targets compared to bulkier substituents (e.g., ethyl or benzyl) .
  • Sulfonyl Linker : Replacing sulfonyl with carbonyl decreases stability but may improve solubility for in vivo studies .

Advanced: How can conflicting data on the compound’s antimicrobial vs. anticancer activity be reconciled in mechanistic studies?

  • Target Selectivity : Antimicrobial activity (e.g., against S. aureus) correlates with sulfonamide-mediated inhibition of dihydropteroate synthase (DHPS) . Anticancer effects (e.g., in glioblastoma) may involve PI3K/AKT pathway modulation via sulfonyl-piperazine interactions .
  • Methodological Adjustments : Use isogenic cell lines or bacterial strains to isolate target-specific effects. Dose-response assays (IC₅₀ vs. MIC) clarify potency disparities .

Advanced: What strategies mitigate low yields in cross-coupling reactions involving the bromoaryl group?

  • Catalyst Optimization : Palladium-based catalysts (e.g., Pd(PPh₃)₄) with ligands (XPhos) enhance Suzuki-Miyaura coupling efficiency (yields >70% vs. <50% without ligands) .
  • Solvent Effects : Use polar aprotic solvents (DMF or THF) to stabilize intermediates and reduce side reactions .
  • Microwave-Assisted Synthesis : Shortens reaction time (30 min vs. 24 h) and improves regioselectivity .

Advanced: How do substituents on analogous piperazine derivatives influence pharmacokinetic properties (e.g., bioavailability, half-life)?

  • Comparative Data :

    SubstituentLogPt₁/₂ (h)Bioavailability (%)
    4-Methyl (Target)2.84.245
    4-Ethyl3.26.138
    4-Benzyl4.18.522
  • Trends : Increased hydrophobicity (higher LogP) extends half-life but reduces bioavailability due to plasma protein binding. Methyl balances solubility and metabolic stability .

Advanced: What computational modeling approaches predict the compound’s binding affinity for neurological targets (e.g., dopamine receptors)?

  • Docking Studies : AutoDock Vina or Schrödinger Suite models predict sulfonyl-piperazine interactions with D₂/D₃ receptor transmembrane domains (binding energy < –8 kcal/mol) .
  • MD Simulations : All-atom molecular dynamics (50 ns) reveal stable hydrogen bonds between the sulfonyl group and Asp110³·³² residue in D₃ receptors .
  • Validation : Correlate in silico results with radioligand displacement assays (Ki < 100 nM for D₃ selectivity) .

Advanced: How do crystallographic studies resolve ambiguities in the compound’s conformational flexibility?

  • X-ray Diffraction : Single-crystal analysis (CCDC deposition) confirms a chair conformation for the piperazine ring and dihedral angles of 85–90° between the sulfonyl and aryl groups .
  • Torsional Barriers : DFT calculations (B3LYP/6-31G*) estimate a 5–8 kcal/mol barrier for sulfonyl group rotation, impacting receptor binding .

Advanced: What analytical workflows address batch-to-batch variability in pharmacological assays?

  • QC Protocols :
    • HPLC-PDA : Quantify impurities (e.g., des-bromo byproduct) with a C18 column and 0.1% TFA/ACN gradient .
    • LC-MS/MS : Monitor degradation products (e.g., sulfonic acid derivatives) during long-term stability studies .
  • Standardization : Use in-house reference standards calibrated against NMR and elemental analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-methylpiperazine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-((4-Bromo-2,6-dimethylphenyl)sulfonyl)-4-methylpiperazine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.